5-Fluoro-4-methoxy-2-methylphenylboronic acid
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Overview
Description
5-Fluoro-4-methoxy-2-methylphenylboronic acid is an organoboron compound with the molecular formula C8H10BFO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with fluorine, methoxy, and methyl groups. This compound is of interest in organic synthesis, particularly in the field of cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-methoxy-2-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-methoxy-2-methylphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The fluorine, methoxy, and methyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of 5-Fluoro-4-methoxy-2-methylphenol.
Reduction: Formation of 5-Fluoro-4-methoxy-2-methylborane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Fluoro-4-methoxy-2-methylphenylboronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-methoxy-2-methylphenylboronic acid in cross-coupling reactions involves the formation of a palladium complex. The palladium catalyst facilitates the transmetalation step, where the boronic acid transfers its aryl group to the palladium center. This is followed by reductive elimination, resulting in the formation of the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-methoxyphenylboronic acid
- 4-Methoxy-2-methylphenylboronic acid
- 4-Fluoro-2-methoxyphenylboronic acid
- 2-Fluoro-5-methoxyphenylboronic acid
Uniqueness
5-Fluoro-4-methoxy-2-methylphenylboronic acid is unique due to the specific combination of substituents on the phenyl ring. The presence of fluorine, methoxy, and methyl groups imparts distinct electronic and steric properties, making it a valuable reagent in organic synthesis. Its unique structure allows for selective reactions and the formation of specific products that may not be achievable with other similar compounds .
Properties
IUPAC Name |
(5-fluoro-4-methoxy-2-methylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO3/c1-5-3-8(13-2)7(10)4-6(5)9(11)12/h3-4,11-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPARGBBVEBKAOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C)OC)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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